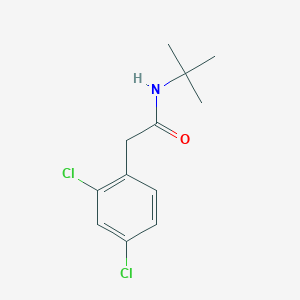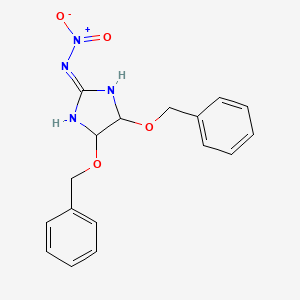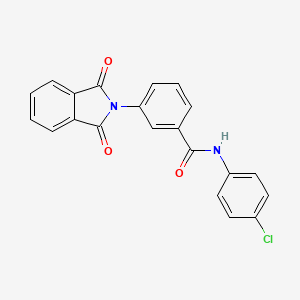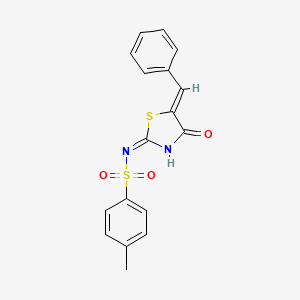
N-(tert-butyl)-2-(2,4-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(2,4-dichlorophenyl)acetamide, commonly known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diarylurea derivatives and has been shown to possess potent anticancer and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
BDA-410 has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer, BDA-410 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammatory diseases, BDA-410 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of BDA-410 involves the inhibition of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, BDA-410 disrupts the signaling pathways that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
BDA-410 has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that BDA-410 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that BDA-410 reduces tumor growth and metastasis in mouse models of breast and lung cancer. Additionally, BDA-410 has been shown to reduce inflammation in mouse models of inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
BDA-410 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, BDA-410 also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability in vivo. Additionally, the mechanism of action of BDA-410 is not fully understood and requires further investigation.
Zukünftige Richtungen
There are several future directions for the study of BDA-410. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of BDA-410. Further studies are needed to elucidate the signaling pathways that are disrupted by BDA-410 and to identify the downstream targets of CK2 inhibition. Additionally, future studies should focus on the development of novel formulations of BDA-410 to improve its bioavailability in vivo. Finally, clinical trials are needed to evaluate the safety and efficacy of BDA-410 in humans.
Synthesemethoden
The synthesis of BDA-410 involves the reaction of 2,4-dichlorobenzoyl chloride with tert-butylamine followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification by column chromatography. This method has been optimized to yield high purity and yield of BDA-410.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)15-11(16)6-8-4-5-9(13)7-10(8)14/h4-5,7H,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZLLGIWTDLXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6043419.png)

![3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6043430.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6043435.png)


![1-[(2-methyltetrahydro-2-furanyl)carbonyl]-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B6043480.png)

![3-({3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}thio)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B6043509.png)
![{3-(2-fluorobenzyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6043515.png)

![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6043519.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6043527.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6043536.png)
